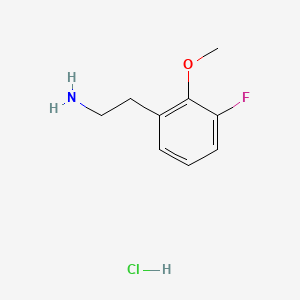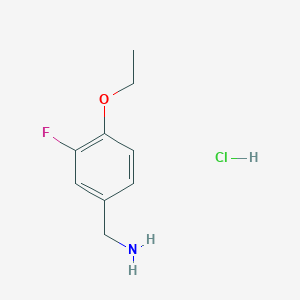
1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12FNO·HCl It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and fluorine groups
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethoxy and fluorine groups on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes or receptors involved in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxy-3-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds such as:
- 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
- 1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the ethoxy group in this compound makes it unique, potentially offering distinct advantages in specific applications.
Eigenschaften
Molekularformel |
C9H13ClFNO |
|---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
(4-ethoxy-3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-2-12-9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H |
InChI-Schlüssel |
NNPWWBJOSSAKKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
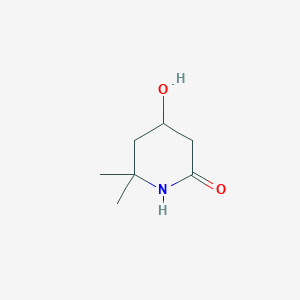
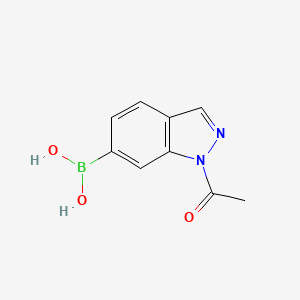
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
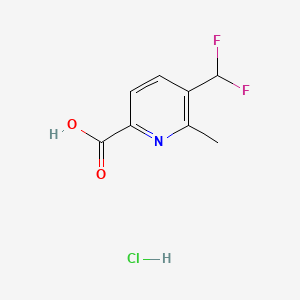
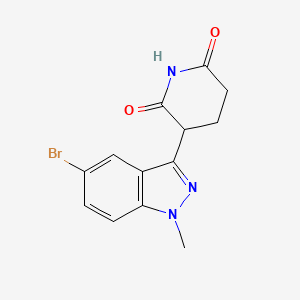
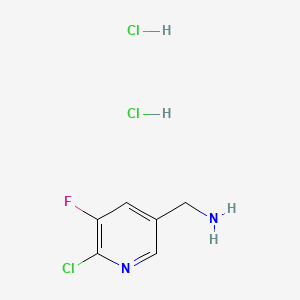
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
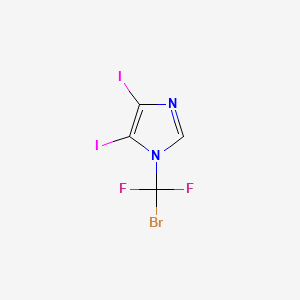
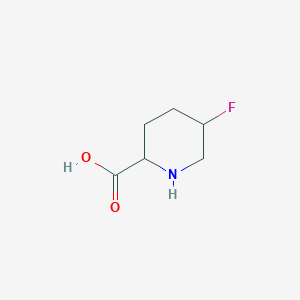
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
